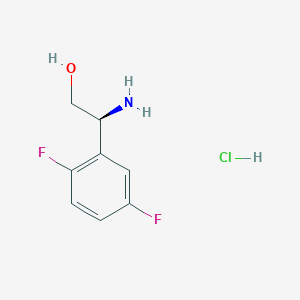

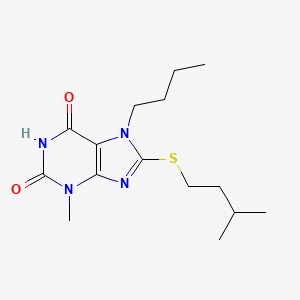

![molecular formula C12H14FN3O2 B2450621 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034336-20-2](/img/structure/B2450621.png)

6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of fluoropyrimidines and azaspiro compounds. Fluoropyrimidines, such as 5-fluorouracil (5-FU), are widely used in the treatment of various cancers . Azaspiro compounds, such as 2,6-diazaspiro[3.4]octane, have been used as building blocks in the synthesis of various chemotypes .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized from a readily available 2,6-diazaspiro[3.4]octane building block .Molecular Structure Analysis

The compound likely contains a fluoropyrimidine ring and an azaspiro[3.4]octane core. The fluorine atom in fluoropyrimidines is slightly bulkier and is substituted at the carbon-5 position of the pyrimidine ring .Applications De Recherche Scientifique

Antitubercular Activity

The synthesis of this compound has led to the discovery of a potent antitubercular lead. Researchers have elaborated on a small set of twelve compounds with a nitrofuran carboxamide chemotype, exploring diverse variants of the molecular periphery. Among these, 2,6-diazaspiro[3.4]octane derivatives exhibited remarkable inhibitory activity against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL .

Diversity-Oriented Synthesis

The 2,6-diazaspiro[3.4]octane core serves as a valuable building block for diversity-oriented synthesis. By introducing various azole substituents, researchers can create structurally diverse compounds. This approach allows for the exploration of novel chemical space and the development of bioactive molecules .

Antibacterial Compounds

Optimizing the molecular periphery of nitrofurans is crucial for enhancing their potency while minimizing systemic toxicity. By linking the 5-nitrofuryl moiety to different heterocyclic motifs, researchers have developed antimycobacterial compounds efficacious against multidrug-resistant strains. The 2,6-diazaspiro[3.4]octane scaffold plays a pivotal role in designing such non-toxic antibacterials .

Spirocyclic Chemistry

The spirocyclic nature of this compound contributes to its unique properties. Spirocycles are prevalent in natural products and drug molecules due to their structural diversity and biological relevance. Researchers continue to explore the synthetic versatility and applications of spiro[3.4]octanes .

Medicinal Chemistry

Medicinal chemists are interested in modifying the 2,6-diazaspiro[3.4]octane scaffold to create novel drug candidates. By fine-tuning substituents and functional groups, they aim to develop compounds with improved pharmacological profiles for various therapeutic indications .

Synthetic Methodology

The synthesis of 2,6-diazaspiro[3.4]octane involves intriguing chemistry, including ring formation and functional group manipulations. Researchers explore efficient routes to access this scaffold, which can serve as a valuable intermediate in organic synthesis .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-(5-fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVUQBYXMPZPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)

![N-cyclohexyl-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2450548.png)

![5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2450557.png)

![7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)